Superior Restoration of Cerebellar Acetylcholinesterase Activity Versus Clozapine in a Ketamine-Induced Rat Model of Schizophrenia
In Wistar rats treated with ketamine to induce schizophrenia-like cholinergic deficits, pretreatment with 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (isolated from Celastrus paniculatus seeds) increased acetylcholinesterase (AChE) activity by 63.45% in cerebellum relative to the ketamine-alone group. Under identical conditions, the reference antipsychotic clozapine increased cerebellar AChE activity by only 26.39% [1]. In the cerebral cortex, the compound increased AChE activity by 37.98% vs ketamine, while clozapine increased it by 50.77%. In hippocampus, the compound decreased AChE by 6.35% and clozapine by 4.30%. After compound treatment, AChE activity in all three brain regions was not significantly different from saline control, indicating full normalization [1].
| Evidence Dimension | Acetylcholinesterase (AChE) activity percent change vs ketamine-treated group |
|---|---|
| Target Compound Data | Cerebellum: +63.45%; Cerebral Cortex: +37.98%; Hippocampus: -6.35% (all vs ketamine group) |
| Comparator Or Baseline | Clozapine: Cerebellum +26.39%, Cerebral Cortex +50.77%, Hippocampus -4.30% (vs ketamine group) |
| Quantified Difference | Cerebellum: compound 2.4-fold more effective than clozapine; Cerebral Cortex: clozapine 1.34-fold more effective; Hippocampus: comparable |
| Conditions | Male Wistar rats (150±25 g), ketamine-induced schizophrenia model, n=6 per group, compound isolated from Celastrus paniculatus seeds, AChE activity measured by Ellman's method. |
Why This Matters
The compound's 2.4-fold superiority in cerebellar AChE restoration indicates a region-specific pharmacological advantage over clozapine, relevant for studies targeting cerebellar dysfunction in schizophrenia.
- [1] Chintha V, Wudayagiri R. Isolation and neuroprotective prospective of novel bioactive compound “3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one” against ketamine-induced cognitive deficits in schizophrenia: an experimental study. Nat Prod Res. 2022 Mar;36(5):1352-1358. doi:10.1080/14786419.2020.1869968. View Source
